Enantiomeric Purity: Verifiable (R)-Configuration vs. (S)-Enantiomer
The primary differentiation for (R)-4-(1-Aminobutyl)benzenamine lies in its defined stereochemistry. This compound is procured and validated as the specific (R)-enantiomer (InChIKey: GUGALTXTQWZPHB-SNVBAGLBSA-N), which is structurally distinct from its (S)-counterpart (InChIKey: HLDLSXZPUTVAJY-XRIOVQLTSA-N) . This is not a trivial distinction; the specific rotation and biological activity of enantiomers can be diametrically opposed [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Pure (R)-enantiomer |
| Comparator Or Baseline | (S)-4-(1-Aminobutyl)aniline dihydrochloride (CAS: 1217445-86-7) |
| Quantified Difference | Opposite chirality (R vs. S) at the stereocenter |
| Conditions | N/A (Structural property) |
Why This Matters
Using the incorrect enantiomer or a racemate introduces a 50% impurity that can nullify or reverse desired stereospecific interactions in drug discovery and catalysis.
- [1] Brown, H. C., et al. (1986). Preparation of optically active primary amines of very high enantiomeric purities. Journal of the American Chemical Society, 108, 6761-6764. View Source
